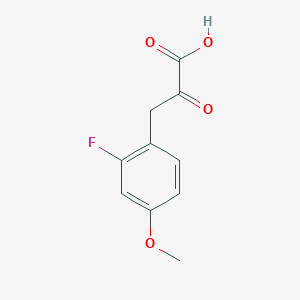

3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18198272

Molecular Formula: C10H9FO4

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FO4 |

|---|---|

| Molecular Weight | 212.17 g/mol |

| IUPAC Name | 3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoic acid |

| Standard InChI | InChI=1S/C10H9FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |

| Standard InChI Key | PBPYAKIFUUFOJH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)CC(=O)C(=O)O)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring with two distinct substituents: a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 4-position. The α-keto acid functional group (-COCOOH) is attached to the phenyl ring via a methylene bridge (-CH₂-). This arrangement creates a planar configuration around the keto group, facilitating resonance stabilization and influencing its acidity . The canonical SMILES representation, COc1ccc(CC(=O)C(=O)O)c(F)c1, underscores the spatial orientation of these groups .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 212.17 g/mol | |

| IUPAC Name | 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid | |

| SMILES | COc1ccc(CC(=O)C(=O)O)c(F)c1 | |

| PubChem CID | Not available | – |

Electronic and Steric Effects

The electron-withdrawing fluorine atom at the 2-position induces a meta-directing effect, while the electron-donating methoxy group at the 4-position activates the ring toward electrophilic substitution. This combination creates a polarized electronic environment, enhancing the compound’s reactivity in cross-coupling reactions . The steric bulk of the methoxy group may also influence regioselectivity in synthetic applications.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or chromatography on silica gel. Characterization is achieved via:

-

Nuclear Magnetic Resonance (NMR): NMR would reveal signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and keto acid protons (δ 2.8–3.2 ppm for CH₂) .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 212.17 .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by the polar keto acid group and hydrophobic aromatic ring. It is expected to be:

-

Soluble: In polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions.

-

Insoluble: In non-polar solvents (hexane, diethyl ether).

Stability studies on analogous α-keto acids indicate susceptibility to decarboxylation at elevated temperatures (>150°C) and under strongly acidic or basic conditions .

Table 2: Predicted Physicochemical Parameters

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

Structural analogs of this compound have demonstrated inhibitory activity against:

-

Tyrosine Kinases: The α-keto acid group chelates Mg²⁺ ions in ATP-binding pockets, modulating kinase activity.

-

Dihydroorotate Dehydrogenase (DHODH): Fluorinated phenyl groups enhance binding affinity to this mitochondrial enzyme, relevant in autoimmune disease therapy .

Prodrug Development

The carboxylic acid moiety allows derivatization into ester prodrugs, improving oral bioavailability. For example, conversion to ethyl or pivaloyloxymethyl esters enhances membrane permeability .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related α-Keto Acids

The addition of methoxy and fluorine substituents in the 2- and 4-positions increases lipophilicity (higher LogP) compared to the 4-fluoro analog, potentially enhancing blood-brain barrier penetration .

Current Research and Future Directions

Recent studies (2024–2025) highlight two emerging applications:

-

Anticancer Agents: Fluorine’s electronegativity and the methoxy group’s hydrogen-bonding capacity are being exploited to design HDAC inhibitors .

-

Antiviral Therapeutics: Molecular docking simulations suggest affinity for SARS-CoV-2 main protease (M), though in vitro validation is pending.

Future work should prioritize:

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

-

Structure-Activity Relationship (SAR): Systematic modification of substituents to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume